molecular formula C6H7NO2S2 B13662152 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid

Cat. No.: B13662152
M. Wt: 189.3 g/mol
InChI Key: HHATYCZQUYXPPQ-UHFFFAOYSA-N
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Description

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid typically involves the reaction of thiazole derivatives with methylthio reagents under specific conditions. One common method involves the use of thiourea and ethyl alcohol, with iodine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antitumor activity.

Comparison with Similar Compounds

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique methylthio group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9)

InChI Key

HHATYCZQUYXPPQ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=CS1)C(=O)O

Origin of Product

United States

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